AC220;Quizartinib is a small molecule inhibitor that selectively targets the internal tandem duplications of the FLT3 (Fms-like tyrosine kinase 3) gene, which is commonly mutated in acute myeloid leukemia. This compound has garnered attention for its potential therapeutic applications in treating hematological malignancies, particularly those associated with FLT3 mutations. The compound was developed to improve upon earlier FLT3 inhibitors by enhancing selectivity and reducing off-target effects.
AC220;Quizartinib was developed by Astellas Pharma and has undergone various clinical trials to evaluate its efficacy and safety profile in patients with acute myeloid leukemia. The compound is derived from a series of chemical modifications aimed at optimizing its pharmacological properties.
AC220;Quizartinib falls under the category of tyrosine kinase inhibitors. It is classified as an antineoplastic agent, specifically targeting the FLT3 receptor, which plays a crucial role in the proliferation and survival of hematopoietic cells.
The synthesis of AC220;Quizartinib involves several key steps, primarily focusing on the construction of its core structure, which includes a pyrimidine ring system. The synthesis can be summarized as follows:
The synthesis typically employs techniques such as:
The molecular formula of AC220;Quizartinib is . Its structure features a complex arrangement that includes:
The three-dimensional conformation of AC220;Quizartinib can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its interaction with the FLT3 receptor. Notably, the compound exhibits a specific orientation that enhances its binding affinity.
AC220;Quizartinib participates in various chemical reactions during its synthesis and metabolism:
The stability of AC220;Quizartinib under physiological conditions is an important consideration, as it affects bioavailability and therapeutic efficacy. Studies have shown that the compound remains stable at physiological pH but may undergo degradation under extreme conditions.
AC220;Quizartinib exerts its therapeutic effects by selectively inhibiting the FLT3 receptor tyrosine kinase activity. The mechanism involves:
Clinical studies have demonstrated that patients with FLT3-ITD (internal tandem duplication) mutations show significant responses to treatment with AC220;Quizartinib, highlighting its role in targeted cancer therapy.
Relevant analyses include:
AC220;Quizartinib is primarily used in clinical settings for:
Quizartinib (AC220) exemplifies modern structure-guided kinase inhibitor design, specifically targeting the FMS-like tyrosine kinase 3 (FLT3) with high precision. Co-crystallography studies reveal that quizartinib binds the FLT3 kinase domain in a distinctive "DFG-out" conformation, where the activation loop folds back onto the kinase domain, creating a unique allosteric pocket adjacent to the ATP-binding site [2] [8]. This structural arrangement is stabilized by quizartinib's imidazobenzothiazole head group occupying the adenine binding pocket and a tert-butyl-isoxazole tail extending into the hydrophobic back pocket. Critical edge-to-face aromatic interactions occur between the inhibitor's central phenyl ring and two phenylalanine residues: gatekeeper residue F691 and DFG motif residue F830 [5] [8]. These interactions form a compact structural unit essential for high-affinity binding, with the urea linker simultaneously forming hydrogen bonds with E661 (αC-helix) and D829 (DFG motif) [8].
The binding mode of quizartinib represents a sophisticated workaround to conventional ATP-competitive inhibition. Unlike type I inhibitors that target the active kinase conformation, quizartinib's type II binding mechanism exploits the inactive DFG-out conformation, providing enhanced selectivity among kinases [5] [8]. This conformation is naturally adopted by unphosphorylated FLT3 but is stabilized with exceptional potency through quizartinib's binding. Notably, the imidazobenzothiazole group does not directly engage the hinge region through hydrogen bonding. Instead, it recruits a bridging water molecule that forms bidentate hydrogen bonds with backbone atoms of the hinge region (C694 and E692) [8]. This water-mediated interaction allows optimal positioning of the morpholinoethoxy solubilizing group within a solvent-exposed region, contributing to favorable pharmacokinetic properties. The binding induces a localized induced fit conformational change within the activation loop (residues 829–849), particularly around the DFG motif, further tightening the inhibitor-receptor interface [8].
A key pharmacological feature of quizartinib is its significantly enhanced inhibitory activity against FLT3 internal tandem duplication (ITD) mutants compared to wild-type FLT3. Biochemical assays demonstrate a >10-fold selectivity for FLT3-ITD over wild-type FLT3 (IC₅₀ = 1.1 nM vs. 4.2 nM) [5] [10]. This differential arises from fundamental conformational differences between mutant and wild-type receptors. FLT3-ITD mutations in the juxtamembrane domain disrupt autoinhibitory constraints, promoting constitutive dimerization and autophosphorylation independent of ligand binding [5] [9]. This results in a kinase domain that preferentially adopts the inactive DFG-out conformation targeted by quizartinib. Molecular dynamics simulations indicate that ITD mutations increase the solvent accessibility of the hydrophobic back pocket, facilitating deeper penetration of the tert-butyl-isoxazole moiety [5]. Furthermore, hydrogen bonding between quizartinib's urea linker and D829 is strengthened in FLT3-ITD due to altered electrostatic environments around the activation loop. The kinetic selectivity index (ratio of drug-target residence time between FLT3-ITD and wild-type) exceeds 3.5, explaining prolonged suppression of oncogenic signaling despite systemic clearance [10].
Table 1: Structural Determinants of Quizartinib Binding Affinity
FLT3 Variant | Conformational State | IC₅₀ (nM) | Key Binding Interactions |
---|---|---|---|
Wild-Type (Unphosphorylated) | DFG-out (transient) | 4.2 | Water-mediated hinge H-bonds; Edge-to-face F691/F830; H-bond E661/D829 |
FLT3-ITD Mutant | Stabilized DFG-out | 1.1 | Enhanced H-bond D829; Optimized hydrophobic back pocket occupancy |
FLT3 D835V Mutant | DFG-in (active) | >1000 | Loss of F830 interaction; Steric clash with activation loop |
Quizartinib exerts profound effects on FLT3-driven oncogenic signaling by simultaneously inhibiting multiple critical downstream pathways. Upon FLT3-ITD inhibition, dephosphorylation cascades rapidly inactivate the MAPK/ERK and PI3K/AKT/mTOR axes within 2 hours of drug exposure [2] [6]. Phosphoproteomic analyses in FLT3-ITD⁺ cell lines (MV4-11, MOLM-14) show dose-dependent suppression of RAS-GTP loading (EC₅₀ = 3.1 nM) and subsequent abrogation of MEK1/2 (S217/S221) and ERK1/2 (T202/Y204) phosphorylation [2] [9]. Similarly, quizartinib potently inhibits PI3K-mediated PIP₃ generation at the plasma membrane, reducing phosphorylation of PDPK1 (S241), AKT (S473/T308), and mTORC1 effector S6K (T389) [6] [9].
The PI3K/AKT/mTOR suppression deserves particular attention due to its role in therapeutic resistance. While quizartinib effectively blocks acute PI3K/AKT signaling, compensatory feedback mechanisms can reactivate this pathway during prolonged therapy. Specifically, mTORC1 inhibition releases negative feedback on receptor tyrosine kinases, potentially contributing to adaptive resistance [6] [9]. This explains the enhanced efficacy observed when combining quizartinib with catalytic mTOR inhibitors like gedatolisib, which achieves synergistic suppression of the PI3Kα/δ-mTORC1/2 axis in resistant models (combination index < 0.4) [9]. The dual pathway blockade also disrupts critical metabolic adaptations in leukemia cells, reducing GLUT1-mediated glucose uptake and hexokinase II activity essential for survival under hypoxic bone marrow conditions [6].
Table 2: Downstream Pathway Modulation by Quizartinib in FLT3-ITD⁺ Models
Signaling Pathway | Key Effectors | Phosphosite Modulation | Functional Consequence |
---|---|---|---|
RAS/RAF/MEK | CRAF (S338), MEK (S217/S221), ERK (T202/Y204) | >90% suppression at 10 nM | G₁/S cell cycle arrest; Reduced c-MYC stability |
PI3K/AKT/mTOR | PDPK1 (S241), AKT (S473/T308), S6K (T389) | 85-95% suppression at 10 nM | Impaired glucose metabolism; Reduced MCL-1 synthesis |
STAT5 | STAT5a/b (Y694/Y699) | >95% suppression at 1 nM | PIM-1 downregulation; BCL-Xₓ reduction |
The JAK/STAT5 pathway represents a critical oncogenic nexus downstream of FLT3-ITD, and quizartinib demonstrates exceptional potency in disrupting this signaling axis. FLT3-ITD, but not wild-type FLT3, constitutively phosphorylates STAT5 (Y694/Y699) through direct kinase interaction rather than through JAK intermediaries [2] [10]. Quizartinib inhibits STAT5 phosphorylation with an EC₅₀ of <1 nM in FLT3-ITD⁺ cell lines, leading to rapid dimer dissociation and nuclear exclusion of STAT5 within 30 minutes of treatment [10]. This directly suppresses transcription of STAT5 target genes, quantified by >70% reduction in PIM1 kinase expression and >60% decrease in anti-apoptotic BCL-Xₓ levels within 6 hours [2] [10].
The biological consequences of STAT5 inactivation are particularly relevant to leukemogenesis. First, loss of PIM1 signaling impairs phosphorylation of BAD (S112) and CDC25A (S76), disrupting survival pathways and G₁/S progression [10]. Second, reduced mitochondrial BCL-Xₓ pools increase cytochrome c release, priming cells for intrinsic apoptosis. Third, STAT5 inactivation downregulates TERT transcription, progressively shortening telomeres over multiple cell divisions. Importantly, STAT5 suppression exhibits a biphasic pattern—acute inhibition followed by partial reactivation at 24 hours—suggesting compensatory JAK2 activation in some cellular contexts [2]. This phenomenon underscores the rationale for combinatorial approaches with JAK inhibitors in FLT3-ITD⁺ AML.
Compound Nomenclature
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